molecular formula C18H14F3N3O2 B11434376 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11434376
M. Wt: 361.3 g/mol
InChI Key: QODGYIHWPHDQMM-UHFFFAOYSA-N
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Description

2-(3-METHYL-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline core with a methyl group at the 3-position, an oxo group at the 2-position, and an acetamide group linked to a trifluoromethylphenyl moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYL-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a diketone. For example, 3-methyl-2-oxo-1,2-dihydroquinoxaline can be prepared by reacting 3-methyl-o-phenylenediamine with an appropriate diketone under acidic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the quinoxaline derivative with an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the Trifluoromethylphenyl Moiety: The final step involves the coupling of the acetamide derivative with a trifluoromethylphenyl halide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYL-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce other functional groups. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Reagents such as halides, amines, and alcohols can be used for these reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.

    Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH₃, RNH₂), alcohols (e.g., ROH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline alcohols. Substitution reactions can lead to various substituted quinoxaline derivatives.

Scientific Research Applications

2-(3-METHYL-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it useful in drug discovery and development.

    Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It can be investigated for its efficacy in treating various diseases, including cancer and neurological disorders.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-METHYL-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to downstream effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    3-METHYL-2-QUINOXALINOL: Similar in structure but lacks the acetamide and trifluoromethylphenyl groups.

    6,7-DIMETHOXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOXALIN-3-YLPROPIONOHYDRAZIDE: Contains a quinoxaline core with different substituents.

    3-(1-METHYL-2-OXO-1,2-DIHYDROQUINOXALIN-3-YL)PROPIONIC ACID: Another quinoxaline derivative with a propionic acid group.

Uniqueness

The uniqueness of 2-(3-METHYL-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethylphenyl group enhances its lipophilicity and potential for interaction with biological targets, while the acetamide group provides additional sites for chemical modification and interaction.

Properties

Molecular Formula

C18H14F3N3O2

Molecular Weight

361.3 g/mol

IUPAC Name

2-(3-methyl-2-oxoquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H14F3N3O2/c1-11-17(26)24(15-9-5-4-8-14(15)22-11)10-16(25)23-13-7-3-2-6-12(13)18(19,20)21/h2-9H,10H2,1H3,(H,23,25)

InChI Key

QODGYIHWPHDQMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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